molecular formula C7H12O3 B3024230 trans-4-Hydroxycyclohexanecarboxylic acid CAS No. 3685-22-1

trans-4-Hydroxycyclohexanecarboxylic acid

Cat. No.: B3024230
CAS No.: 3685-22-1
M. Wt: 144.17 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-N
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Description

trans-4-Hydroxycyclohexanecarboxylic acid: is a chemical compound with the molecular formula C7H12O3 . It is a monocarboxylic acid with a hydroxyl group attached to the fourth carbon of the cyclohexane ring in the trans configuration. This compound is known for its role as an intermediate in organic synthesis and its presence as a by-product in certain metabolic pathways .

Scientific Research Applications

trans-4-Hydroxycyclohexanecarboxylic acid has several applications in scientific research:

Safety and Hazards

Trans-4-Hydroxycyclohexanecarboxylic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hydroxycyclohexanecarboxylic acid typically involves the hydrogenation of p-hydroxybenzoic acid in the presence of a catalyst. The process includes the following steps:

    Addition of p-hydroxybenzoic acid, catalyst, and solvent: into a high-pressure reactor.

    Hydrogenation reaction: to obtain a mixture of cis- and this compound.

    Isomerization reaction: using sodium alkoxide as a catalyst to increase the content of the trans isomer to over 90%.

    Recrystallization: from petroleum ether and ethyl acetate to obtain pure this compound

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-4-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    cis-4-Hydroxycyclohexanecarboxylic acid: The cis isomer of the compound with different spatial arrangement.

    Cyclohexanecarboxylic acid: Lacks the hydroxyl group present in trans-4-Hydroxycyclohexanecarboxylic acid.

    4-Hydroxycyclohexylcarboxylic acid: Similar structure but different functional group arrangement .

Uniqueness: this compound is unique due to its specific trans configuration, which influences its chemical reactivity and interactions. This configuration can lead to different physical and chemical properties compared to its cis isomer and other similar compounds .

Properties

IUPAC Name

4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRWBBJISAZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190327, DTXSID901015736
Record name trans-4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17419-81-7, 3685-26-5, 3685-22-1
Record name 4-Hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name trans-4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name cis-4-Hydroxycyclohexanecarboxylic Acid
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Record name 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Hydroxycyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Hydroxycyclohexanecarboxylic acid

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